Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
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Overview
Description
Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a phthalimide moiety through an acetamidophenoxy group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multiple steps, including esterification, amidation, and coupling reactions. One common method involves the esterification of benzoic acid with methanol in the presence of an acid catalyst to form methyl benzoate The final step involves the coupling of the acetamidophenoxy group to the phthalimide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-acetamidophenoxy)methyl]benzoate
- Methyl 3-(2-acetamidophenoxy)thiophene-2-carboxylate
- Methyl 3-[(3,5-dimethylphenoxy)acetyl]amino)benzoate
Uniqueness
Methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzoate ester, phthalimide, and acetamidophenoxy groups makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
methyl 3-[5-(3-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-14(27)25-16-6-4-8-18(12-16)32-19-9-10-20-21(13-19)23(29)26(22(20)28)17-7-3-5-15(11-17)24(30)31-2/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJZALPOIKVWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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